![molecular formula C9H8BrCl B6171978 1-bromo-7-chloro-2,3-dihydro-1H-indene CAS No. 2041259-17-8](/img/new.no-structure.jpg)
1-bromo-7-chloro-2,3-dihydro-1H-indene
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Overview
Description
1-bromo-7-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. It is characterized by the presence of bromine and chlorine atoms attached to the indene ring system. This compound is a colorless liquid with a distinctive aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Preparation Methods
The synthesis of 1-bromo-7-chloro-2,3-dihydro-1H-indene typically involves a multi-step process. One common method starts with the reaction of aniline with aluminum acetate to form 1H-indene. This intermediate is then subjected to bromination using hydrobromic acid and potassium bromate to yield 1-bromo-2,3-dihydro-1H-indene . The addition of chlorine to the 7th position can be achieved through electrophilic substitution reactions under controlled conditions .
Chemical Reactions Analysis
1-bromo-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohols.
Scientific Research Applications
1-bromo-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-bromo-7-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
1-bromo-7-chloro-2,3-dihydro-1H-indene can be compared with other indene derivatives such as:
1-bromo-2,3-dihydro-1H-indene: Lacks the chlorine atom at the 7th position, which may result in different reactivity and biological activity.
1-chloro-2,3-dihydro-1H-indene: Lacks the bromine atom, which can affect its chemical properties and applications.
1-oxo-2,3-dihydro-1H-indene-2-carboxylate:
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1-Bromo-7-chloro-2,3-dihydro-1H-indene is an organic compound belonging to the class of indene derivatives, which are notable for their diverse biological activities and chemical properties. This compound has gained attention in medicinal chemistry due to its potential applications in drug development and as a biochemical probe.
Molecular Formula: C₉H₈BrCl
Molecular Weight: 215.06 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC2=C(C1Br)C(=CC=C2)Cl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine and chlorine substituents enhances its reactivity and binding affinity to specific enzymes or receptors. This compound may influence signaling pathways involved in inflammation and cancer progression.
Biological Activities
Research has indicated that indene derivatives, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Properties: Studies have shown that similar compounds can inhibit nitric oxide production in macrophage cells, suggesting potential anti-inflammatory effects.
- Anticancer Activity: There is emerging evidence that indene derivatives may possess cytotoxic properties against various cancer cell lines. The exact mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of halogenated indenes, it was found that this compound significantly reduced nitric oxide levels in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Potential
A series of experiments conducted on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
1-Bromo-7-fluoro-2,3-dihydro-1H-indene | C₉H₈BrF | Moderate anti-inflammatory |
5-Bromo-1-chloro-2,3-dihydro-1H-indene | C₉H₆BrCl | Anticancer activity |
7-Chloro-2,3-dihydro-1H-indene | C₉H₇Cl | Low cytotoxicity |
The substitution of fluorine with chlorine in related compounds can lead to variations in reactivity and biological activity, highlighting the importance of functional groups in determining pharmacological effects.
Properties
CAS No. |
2041259-17-8 |
---|---|
Molecular Formula |
C9H8BrCl |
Molecular Weight |
231.51 g/mol |
IUPAC Name |
1-bromo-7-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8BrCl/c10-7-5-4-6-2-1-3-8(11)9(6)7/h1-3,7H,4-5H2 |
InChI Key |
LRMBFPBLLRVYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1Br)C(=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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